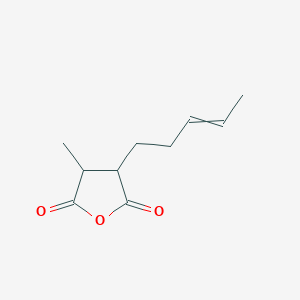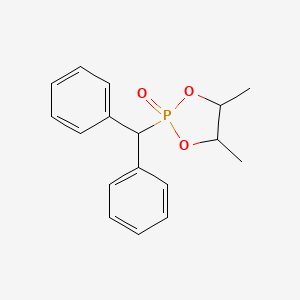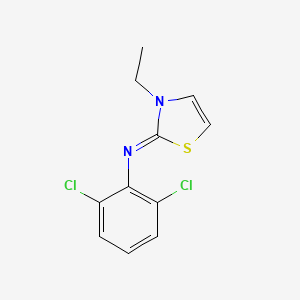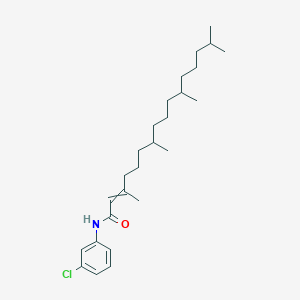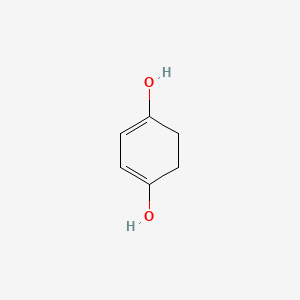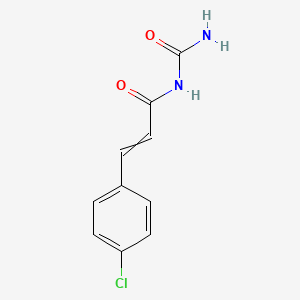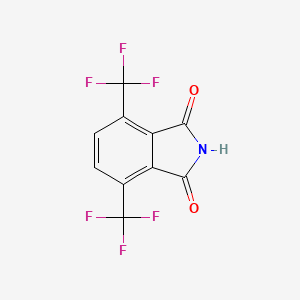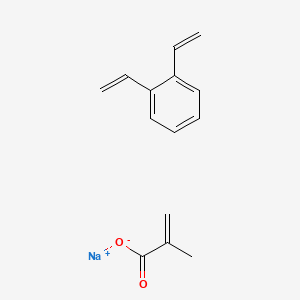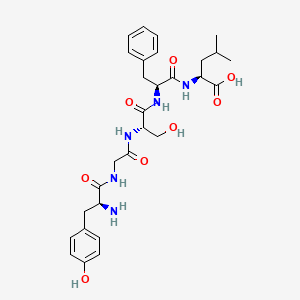
Methanone, (2,6-dihydroxyphenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanone, (2,6-dihydroxyphenyl)phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of resorcinol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of Methanone, (2,6-dihydroxyphenyl)phenyl- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2,6-dihydroxyphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzoquinones, while reduction of the carbonyl group can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Methanone, (2,6-dihydroxyphenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and antioxidant properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and UV stabilizers.
Mecanismo De Acción
The mechanism by which Methanone, (2,6-dihydroxyphenyl)phenyl- exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, affecting their stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (2,4-dihydroxyphenyl)phenyl-: Similar in structure but with hydroxyl groups at the 2 and 4 positions.
Benzophenone: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Hydroxybenzophenones: A broader class of compounds with varying positions of hydroxyl groups.
Uniqueness
Methanone, (2,6-dihydroxyphenyl)phenyl- is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and interaction with other molecules. This distinct structure allows for specialized applications in various fields, setting it apart from other benzophenone derivatives.
Propiedades
Número CAS |
63411-81-4 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
(2,6-dihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8,14-15H |
Clave InChI |
HQEPZWYPQQKFLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


